molecular formula C18H16BrN3O2 B12175366 N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide

N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide

Cat. No.: B12175366
M. Wt: 386.2 g/mol
InChI Key: KZUJBEAVCWEPEF-UHFFFAOYSA-N
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Description

N-(2-{[(2-Bromophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative characterized by a 2-bromophenyl group linked via a carbonyl-aminoethyl chain to the indole scaffold.

Properties

Molecular Formula

C18H16BrN3O2

Molecular Weight

386.2 g/mol

IUPAC Name

N-[2-[(2-bromobenzoyl)amino]ethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C18H16BrN3O2/c19-14-7-3-2-6-13(14)17(23)20-9-10-21-18(24)16-11-12-5-1-4-8-15(12)22-16/h1-8,11,22H,9-10H2,(H,20,23)(H,21,24)

InChI Key

KZUJBEAVCWEPEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNC(=O)C3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide typically involves the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and reaction times. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Indole-2-carboxamide derivatives exhibit diverse biological activities depending on substituents. Below is a detailed comparison with structurally related compounds:

Compound Substituents/Modifications Key Properties Biological Relevance
N-(2-{[(2-Bromophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide 2-Bromophenyl, ethylamino linker Molecular weight: ~437 g/mol (estimated) Potential protease inhibition (analogous to Mpro inhibitors)
N-{4-Bromo-2-[oxoacetyl]phenyl}acetamide (5f) 4-Bromo substituent, oxoacetyl hydrazine linker Melting point: 248–250°C; Yield: 65% Tested for antimicrobial activity; bromine enhances lipophilicity
N-(4-Benzoylphenethyl)-5-chloro-1H-indole-2-carboxamide 4-Benzoylphenethyl group, 5-chloroindole Characterized by HRMS and NMR; white solid Explored as photoactivatable probes for receptor studies (e.g., CB1, nAChRs)
N-(2-Hydroxymethyl-trans-cyclopropylethyl)-1H-indole-2-carboxamide (23a) Trans-cyclopropylmethyl linker, hydroxymethyl group Yield: 57%; NMR-confirmed structure Bivalent ligand design for GPCR modulation
N-(Benzoylphenyl)-1H-indole-2-carboxamide derivatives (1–6) Varied benzoylphenyl substituents (e.g., methoxy, nitro) Synthesized via coupling reactions; lipid-lowering activity in vitro Structure-activity relationship (SAR) studies for antilipidemic agents
N-(4-Benzylpiperazin-1-yl-oxoacetyl)ethyl-1H-indole-2-carboxamide Piperazinyl-oxoacetyl linker, benzyl group Molecular weight: 433.5 g/mol Unspecified biological activity; structural focus on solubility and pharmacokinetics

Key Findings

Halogen Effects :

  • Bromine (as in the target compound) vs. chlorine (e.g., compound 5g ) or fluorine (5h ): Bromine’s larger atomic radius increases steric hindrance and electron-withdrawing effects, which may enhance target binding but reduce solubility. For example, compound 5f (4-bromo) showed a 65% yield and higher melting point (248–250°C) compared to 5h (4-fluoro, 60% yield, 238–240°C), suggesting bromine improves stability .
  • Chlorinated derivatives (e.g., compound in ) are often used in photoaffinity labeling due to their balanced reactivity and stability .

Linker Modifications: Ethylamino vs. Piperazinyl linkers (as in ) enhance water solubility but may reduce membrane permeability due to increased polarity .

Pharmacological Profiles: Lipid-lowering activity: N-(Benzoylphenyl) derivatives (1–6) reduced plasma lipid levels in preclinical models, with substituents like methoxy groups enhancing efficacy .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to , using coupling reactions between indole-2-carboxylates and aminobenzophenone derivatives. However, the bromophenyl group may require specialized bromination steps, as seen in .

Biological Activity

N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide, with the CAS number 951981-72-9, is a compound that has attracted attention due to its potential biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18_{18}H16_{16}BrN3_3O2_2, with a molecular weight of 386.2 g/mol. The structure includes an indole core, a bromophenyl group, and a carboxamide linkage, which contribute to its biological properties.

PropertyValue
Molecular FormulaC18_{18}H16_{16}BrN3_3O2_2
Molecular Weight386.2 g/mol
CAS Number951981-72-9

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve the modulation of specific signaling pathways related to cell growth and apoptosis.

Key Findings:

  • Cell Line Studies: The compound has shown effective cytotoxicity against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines.
  • Mechanism of Action: It interacts with key molecular targets, potentially inhibiting enzymes involved in tumor growth and survival pathways.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been studied for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cellular models.

Research Insights:

  • Cytokine Inhibition: this compound significantly decreased levels of TNF-alpha and IL-6 in stimulated macrophages.
  • Potential Applications: These properties suggest potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound is attributed to its structural features:

  • Indole Core Interaction: The indole moiety is known for its ability to interact with various receptors and enzymes, influencing cellular signaling pathways.
  • Bromophenyl Group Influence: The presence of the bromine atom enhances binding affinity to molecular targets compared to other halogenated analogs.
  • Carboxamide Linkage Role: This functional group stabilizes the overall structure and facilitates interactions with biological targets.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Anticancer Activity: A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against different cancer cell lines and reported IC50 values indicating significant cytotoxicity.
    Cell LineIC50 (µM)
    MCF-712.5
    A54915.0
    HT-2910.0
  • Inflammation Model Study: Research conducted on LPS-stimulated macrophages highlighted a reduction in inflammatory markers upon treatment with the compound, suggesting a potential role in managing inflammatory conditions.

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